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Compound of Interest

Compound Name:
1-(2-Fluoropyridin-4-yl)piperidine-

4-carbonitrile

CAS No.: 2097960-23-9

Cat. No.: B1481425

Get Quote

Executive Summary: The "Fluorine Scan" in Lead
Optimization
The piperidine ring is the most frequently encountered nitrogen heterocycle in FDA-approved

drugs. However, the unsubstituted piperidine scaffold often presents three critical liabilities

during lead optimization:

High Basicity (pKa ~11.0): Leads to lysosomal trapping, high volume of distribution (

), and phospholipidosis risk.

Metabolic Vulnerability: The

-carbons (C2/C6) and

-carbons (C3/C5) are prone to rapid oxidative clearance by Cytochrome P450 (CYP450)
enzymes.
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hERG Liability: The protonated nitrogen at physiological pH often acts as a pharmacophore

for the hERG potassium channel, driving cardiotoxicity risks.

This guide analyzes the strategic incorporation of fluorine into the piperidine ring.[1][2][3][4] We

compare the performance of Non-Fluorinated Piperidine against 3-Fluoro-, 4-Fluoro-, and 3,3-

Difluoropiperidine analogs. The data demonstrates that fluorination is not merely a steric block

but a profound modulator of electronic and conformational landscapes.

Physicochemical Comparative Profiling
The introduction of fluorine (the most electronegative element,

) induces a strong inductive effect (-I), significantly altering the basicity of the piperidine
nitrogen.

Table 1: Physicochemical Property Shift
Data aggregated from standard medicinal chemistry datasets (e.g., ChEMBL, internal fragment

libraries).

Property
Piperidine
(Reference)

4-
Fluoropiperidi
ne

3-
Fluoropiperidi
ne

3,3-
Difluoropiperid
ine

pKa (Conj. Acid) 11.2 ~9.8 ~9.0 ~8.4

Basicity Impact

High (fully

ionized at pH

7.4)

Moderate Reduced Low

LogP

(Lipophilicity)
0.84 0.95 1.05 1.25

LogD (pH 7.4) -2.5 (Hydrophilic) -1.2 -0.5 +0.2

Conformation Chair (Fluxional)
Chair (Eq-F

preferred)

Chair (Axial-F

preferred*)
Distorted Chair

Key Insight: While Fluorine is lipophilic (increasing LogP), the LogD (distribution coefficient at

physiological pH) often increases drastically because the lower pKa reduces the fraction of
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ionized species. This improves membrane permeability but must be balanced against solubility.

Mechanistic Performance Analysis
A. The Metabolic Shield (Intrinsic Clearance)
Unsubstituted piperidines are rapidly metabolized via N-oxidation or C-hydroxylation.

Non-Fluorinated: CYP450 enzymes (specifically CYP2D6 and CYP3A4) readily abstract

hydrogen from the

or

positions.

Fluorinated: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond (~99

kcal/mol), rendering the site resistant to abstraction. More importantly, the electron-

withdrawing fluorine deactivates adjacent C-H bonds against radical abstraction.

B. Structural Dynamics: The Gauche Effect
Unlike the steric bulk of a methyl group which prefers the equatorial position, 3-fluoropiperidine

exhibits a preference for the axial position (the gauche effect).

Mechanism: Hyperconjugation between the

orbital and the low-lying

antibonding orbital stabilizes the axial conformer.

Application: This "locks" the piperidine into a specific conformation, reducing the entropic

penalty upon binding to a protein target.

C. hERG Mitigation Strategy
The hERG channel pore binds high-affinity blockers via a

-stacking interaction (with Tyr652/Phe656) and an ionic bond with the protonated amine.

Strategy: Fluorination lowers the pKa (see Table 1). At pH 7.4, a 3,3-difluoropiperidine (pKa

~8.4) has a significantly higher fraction of neutral species compared to piperidine (pKa
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~11.2), directly reducing the concentration of the pharmacophore responsible for hERG

blocking.

Visualizing the Mechanisms[5][6]
The following diagrams illustrate the metabolic blockade and the conformational locking

mechanisms.
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Figure 1: Comparative Metabolic Pathways. Fluorination prevents oxidative clearance at labile

sites.
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Figure 2: The Gauche Effect in 3-Fluoropiperidine. Electronic factors override steric bulk to

favor the axial conformer.

Experimental Protocol: Microsomal Stability Assay
To objectively compare the performance of fluorinated vs. non-fluorinated analogs, the Intrinsic

Clearance (

) assay using liver microsomes is the gold standard.

Objective: Determine the metabolic half-life (

) and intrinsic clearance (

) of Piperidine Analog X.

Materials
Test Compounds: Piperidine, 4-Fluoropiperidine, 3-Fluoropiperidine (10 mM DMSO stock).

Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4

U/mL G6P dehydrogenase).

Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
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Step-by-Step Methodology
Preparation:

Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

Pre-incubate HLM solution at 37°C for 10 minutes.

Reaction Initiation:

Spike Test Compound into the HLM mixture (Final concentration: 1 µM; Final DMSO <

0.1%).

Add NADPH regenerating system to initiate the reaction. Note: Include a "minus NADPH"

control to rule out chemical instability.

Sampling (Time-Course):

At time points

min, remove 50 µL aliquots.

Immediately dispense into 150 µL of ice-cold Quench Solution (Acetonitrile) to stop

metabolism and precipitate proteins.

Processing:

Centrifuge samples at 4,000 rpm for 20 mins at 4°C.

Transfer supernatant to LC-MS/MS vials.

Analysis & Calculation:

Quantify parent compound remaining via LC-MS/MS (MRM mode).

Plot

vs. Time. The slope of the linear regression is

.
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Calculate Half-life:

Calculate Intrinsic Clearance:

Expected Results (Validation Criteria)
Piperidine (Control): Rapid clearance (

min) due to

-oxidation.

4-Fluoropiperidine: Moderate stability improvement (

min).

3,3-Difluoropiperidine: High stability (

min) due to pKa reduction and C-H bond protection.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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